molecular formula C10H12FIN2O3 B14665241 1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 51247-12-2

1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14665241
CAS No.: 51247-12-2
M. Wt: 354.12 g/mol
InChI Key: NFVROOJBDFPBRE-XLPZGREQSA-N
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Description

1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of pyrimidine nucleosides. This compound is characterized by the presence of a fluorine atom and an iodomethyl group attached to an oxolane ring, which is further connected to a pyrimidine ring. The unique structure of this compound makes it of interest in various scientific research fields, including medicinal chemistry and drug development.

Preparation Methods

The synthesis of 1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione involves several steps:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-methylpyrimidine-2,4(1H,3H)-dione and 2-deoxy-2-fluoro-D-ribose.

    Fluorination: The fluorination of the ribose moiety is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Cyclization: The cyclization step involves the formation of the oxolane ring, which is achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Final Coupling: The final step involves coupling the modified ribose with the pyrimidine base under conditions that promote glycosidic bond formation.

Chemical Reactions Analysis

1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or thiol groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodomethyl group, leading to the formation of different oxidation states.

    Hydrolysis: The glycosidic bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the oxolane ring and the release of the pyrimidine base.

Scientific Research Applications

1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Biological Research: It is used as a probe in biochemical studies to investigate the mechanisms of nucleic acid metabolism and enzyme interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of novel pharmaceuticals and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine and iodomethyl groups enhance the compound’s ability to interact with enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione can be compared with other nucleoside analogs such as:

    5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.

    Zidovudine (AZT): An antiviral drug used in the treatment of HIV/AIDS.

    Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.

The unique combination of fluorine and iodomethyl groups in this compound distinguishes it from these compounds, providing it with distinct chemical and biological properties that are valuable in research and potential therapeutic applications.

Properties

CAS No.

51247-12-2

Molecular Formula

C10H12FIN2O3

Molecular Weight

354.12 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12FIN2O3/c1-5-4-14(10(16)13-9(5)15)8-2-6(11)7(3-12)17-8/h4,6-8H,2-3H2,1H3,(H,13,15,16)/t6-,7+,8+/m0/s1

InChI Key

NFVROOJBDFPBRE-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CI)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CI)F

Origin of Product

United States

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